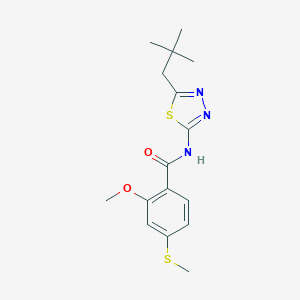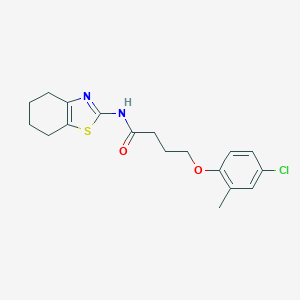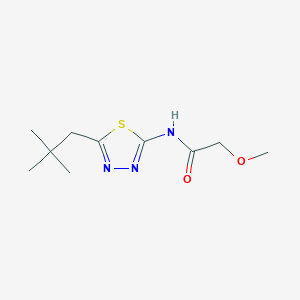
1-Cyclopentyl-3-propylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-propylthiourea (CPTU) is a chemical compound that has been widely used in scientific research for its unique properties. It is a thiourea derivative that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-3-propylthiourea is not fully understood. However, it has been proposed that 1-Cyclopentyl-3-propylthiourea may exert its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. 1-Cyclopentyl-3-propylthiourea has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-propylthiourea has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 1-Cyclopentyl-3-propylthiourea has been shown to regulate insulin secretion in pancreatic beta cells, which may have implications for the treatment of diabetes. 1-Cyclopentyl-3-propylthiourea has also been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Cyclopentyl-3-propylthiourea is its unique chemical structure, which allows it to interact with various cellular pathways. Moreover, 1-Cyclopentyl-3-propylthiourea has been shown to have low toxicity in various cell lines and animal models, which makes it a promising candidate for further research. However, one limitation of 1-Cyclopentyl-3-propylthiourea is its low solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclopentyl-3-propylthiourea. One direction is to further elucidate its mechanism of action and identify its molecular targets. Moreover, further studies are needed to investigate the potential therapeutic applications of 1-Cyclopentyl-3-propylthiourea in various diseases. Additionally, the development of new derivatives of 1-Cyclopentyl-3-propylthiourea with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-Cyclopentyl-3-propylthiourea is a thiourea derivative that has been widely studied for its potential therapeutic applications in various diseases. It has unique biochemical and physiological effects and has been shown to have low toxicity in various cell lines and animal models. Further research is needed to fully understand its mechanism of action and identify its molecular targets. Moreover, the development of new derivatives of 1-Cyclopentyl-3-propylthiourea may enhance its potential as a therapeutic agent.
Synthesemethoden
1-Cyclopentyl-3-propylthiourea can be synthesized by reacting cyclopentylamine and propyl isothiocyanate in a solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-propylthiourea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. It has been shown to have anti-tumor activity in various cancer cell lines, and it has also been studied for its potential use in the treatment of diabetes by regulating insulin secretion. Moreover, 1-Cyclopentyl-3-propylthiourea has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
Produktname |
1-Cyclopentyl-3-propylthiourea |
|---|---|
Molekularformel |
C9H18N2S |
Molekulargewicht |
186.32 g/mol |
IUPAC-Name |
1-cyclopentyl-3-propylthiourea |
InChI |
InChI=1S/C9H18N2S/c1-2-7-10-9(12)11-8-5-3-4-6-8/h8H,2-7H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
UADDBGFVTLKPOA-UHFFFAOYSA-N |
SMILES |
CCCNC(=S)NC1CCCC1 |
Kanonische SMILES |
CCCNC(=S)NC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
